2-Methyl-N-propionylalanine chemical structure and properties
2-Methyl-N-propionylalanine chemical structure and properties
An In-depth Technical Guide to 2-Methyl-N-propionylalanine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2-Methyl-N-propionylalanine, a non-proteinogenic, N-acylated amino acid. While this specific molecule is not extensively characterized in publicly accessible literature, this document constructs a robust scientific profile based on established chemical principles and data from structurally analogous compounds. We will delineate its chemical structure, predict its physicochemical properties, and propose a detailed synthetic protocol. Furthermore, this guide offers an expert analysis of its expected spectroscopic signatures, discusses its potential biological relevance in the context of peptide and drug development, and outlines essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound for novel applications.
Introduction and Scientific Context
N-acylation of amino acids is a pivotal chemical modification strategy in medicinal chemistry and drug development. This modification, including propionylation, can significantly alter the parent amino acid's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1] These changes can, in turn, enhance the therapeutic potential of peptides and small molecule drugs by improving cell permeability, increasing resistance to enzymatic degradation, and modulating receptor-binding interactions.[2]
2-Methyl-N-propionylalanine, also known as N-propionyl-α-aminoisobutyric acid, belongs to this class of modified amino acids. It is derived from 2-methylalanine (α-aminoisobutyric acid, Aib), an amino acid known for inducing helical conformations in peptides. The introduction of the N-terminal propionyl group further enhances its lipophilicity and removes the primary amine's charge, making it a unique building block for creating novel peptidomimetics and therapeutic agents.
Chemical Structure and Nomenclature
The unambiguous chemical identity of a molecule is foundational to all subsequent scientific investigation. Here, we define the structure and nomenclature for 2-Methyl-N-propionylalanine.
Systematic Name: 2-(propionamido)-2-methylpropanoic acid
Common Synonyms: N-propionyl-2-methylalanine, N-propanoyl-α-aminoisobutyric acid
Molecular Formula: C₇H₁₃NO₃
Molecular Weight: 159.18 g/mol
Chemical Structure Diagram:
Caption: Chemical structure of 2-Methyl-N-propionylalanine.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comments |
| Physical State | White crystalline solid | Based on the high melting point of the parent amino acid, 2-methylalanine (335 °C)[3], and the solid nature of most acylated amino acids. |
| Melting Point | > 200 °C | Expected to be lower than the parent 2-methylalanine due to the disruption of the zwitterionic crystal lattice by N-acylation, but still high due to hydrogen bonding capabilities of the amide and carboxylic acid groups. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in less polar organic solvents like ethyl acetate. Insoluble in non-polar solvents like hexanes. | The carboxylic acid and amide groups confer polarity and hydrogen bonding ability, promoting solubility in polar protic solvents. The added propyl chain increases lipophilicity compared to the parent amino acid. |
| pKa (Carboxylic Acid) | ~3-4 | The electron-withdrawing effect of the adjacent amide group will likely make the carboxylic acid slightly stronger (lower pKa) than that of a simple carboxylic acid like 2-methylpropanoic acid (pKa ~4.8). |
| logP (Octanol/Water) | -0.5 to 0.5 | N-acylation significantly increases lipophilicity compared to the parent amino acid (2-methylalanine). This value is an estimate reflecting a balance between the polar functional groups and the hydrocarbon backbone. |
Proposed Synthesis Methodology
The most direct and reliable method for preparing 2-Methyl-N-propionylalanine is through the N-acylation of 2-methylalanine. The Schotten-Baumann reaction is a classic and robust choice for this transformation, involving the reaction of an amine with an acyl chloride under basic aqueous conditions.[4]
Reaction Scheme: 2-Methylalanine + Propionyl Chloride → 2-Methyl-N-propionylalanine
Detailed Experimental Protocol (Schotten-Baumann Conditions):
-
Dissolution: Dissolve 2-methylalanine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) in a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice-water bath.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise via the addition funnel over 30-45 minutes. Concurrently, add a 4 M solution of sodium hydroxide via a second addition funnel to maintain the pH of the reaction mixture between 10 and 11. Vigorous stirring is essential to ensure efficient mixing.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (Thin Layer Chromatography) if a suitable system is developed.
-
Workup: Cool the reaction mixture back to 0-5 °C. Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the crude product with cold deionized water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture. Dry the final product under vacuum to a constant weight.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 2-Methyl-N-propionylalanine.
Predicted Spectroscopic Analysis
No experimental spectra for this compound are published. The following analysis is a prediction based on fundamental principles of spectroscopy and data from analogous structures.[5][6]
5.1 ¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃ or DMSO-d₆
-
Predicted Chemical Shifts (δ) and Multiplicities:
-
δ ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). Signal may be very broad or exchange with D₂O.
-
δ ~7-8 ppm (broad singlet, 1H): Amide proton (-NH-). Signal will broaden with temperature and exchange with D₂O.
-
δ ~2.2 ppm (quartet, 2H, J ≈ 7.5 Hz): Methylene protons of the propionyl group (-CO-CH₂-CH₃). They are adjacent to a methyl group (3 protons), so they are split into a quartet (n+1 = 3+1 = 4).
-
δ ~1.5 ppm (singlet, 6H): Two equivalent methyl protons on the alanine backbone (-C(CH₃)₂-). As there are no protons on the adjacent quaternary carbon, the signal is a singlet.
-
δ ~1.1 ppm (triplet, 3H, J ≈ 7.5 Hz): Terminal methyl protons of the propionyl group (-CH₂-CH₃). They are adjacent to a methylene group (2 protons), so they are split into a triplet (n+1 = 2+1 = 3).
-
5.2 ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Predicted Chemical Shifts (δ):
-
δ ~178-182 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~175-178 ppm: Amide carbonyl carbon (-NH-CO-).
-
δ ~58-62 ppm: Quaternary carbon of the alanine backbone (-C(CH₃)₂-).
-
δ ~30-35 ppm: Methylene carbon of the propionyl group (-CO-CH₂-).
-
δ ~24-28 ppm: Two equivalent methyl carbons on the alanine backbone (-C(CH₃)₂).
-
δ ~9-12 ppm: Terminal methyl carbon of the propionyl group (-CH₂-CH₃).
-
5.3 Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) is recommended.
-
Expected Molecular Ions:
-
[M+H]⁺ (Positive Mode): m/z 160.09
-
[M-H]⁻ (Negative Mode): m/z 158.08
-
[M+Na]⁺ (Positive Mode): m/z 182.07
-
-
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):
-
Loss of H₂O (-18 Da): A common loss from the carboxylic acid, leading to a fragment at m/z 142.08.
-
Loss of COOH (-45 Da): Decarboxylation is a characteristic fragmentation pathway for amino acids, yielding a fragment at m/z 115.04.
-
Propionyl Cation: A fragment corresponding to [CH₃CH₂CO]⁺ at m/z 57.03.
-
Amide Bond Cleavage: Cleavage of the C-N amide bond can lead to characteristic fragments.
-
Potential Applications and Biological Relevance
While direct biological studies on 2-Methyl-N-propionylalanine are lacking, its structure suggests significant potential in several areas of research and development:
-
Peptidomimetics and Drug Design: As an N-terminally capped amino acid, it can be used to initiate peptide synthesis. The propionyl cap removes the N-terminal positive charge, increasing the overall lipophilicity of the resulting peptide. This can enhance membrane permeability and bioavailability, crucial properties for drug candidates.[1]
-
Metabolic Stability: The amide bond is generally more resistant to cleavage by aminopeptidases compared to a free N-terminus, potentially increasing the in-vivo half-life of peptides incorporating this molecule.[2]
-
Conformational Constraint: The gem-dimethyl group of the 2-methylalanine backbone restricts the conformational freedom of the peptide chain, promoting stable secondary structures like helices. This is a well-established strategy for designing peptides with specific three-dimensional shapes for targeted receptor binding.
-
Propionate Moiety: Propionic acid is a short-chain fatty acid (SCFA) produced by gut microbiota and has diverse biological roles, including acting as a signaling molecule through G-protein coupled receptors.[7] While speculative, incorporating a propionyl group could potentially modulate the biological activity of a parent molecule in novel ways.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 2-Methyl-N-propionylalanine. Therefore, a conservative approach based on the reactants and general principles of laboratory safety is required.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound and any reagents for its synthesis.[8]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially during the synthesis when using volatile and corrosive propionyl chloride.[8]
-
Health Hazards: The compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[8][9] Ingestion may be harmful. The hazards of the final compound are not fully characterized, and it should be handled as a potentially hazardous substance.
-
Reactivity: The synthesis involves corrosive (HCl, NaOH) and water-reactive (propionyl chloride) reagents. Avoid contact with strong oxidizing agents.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.
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